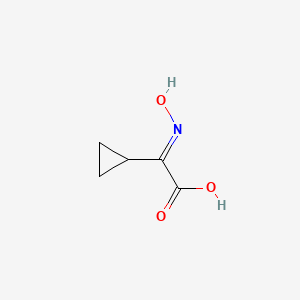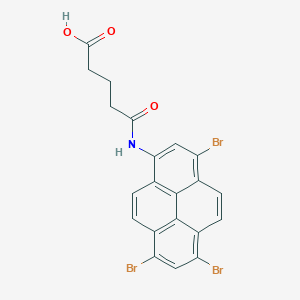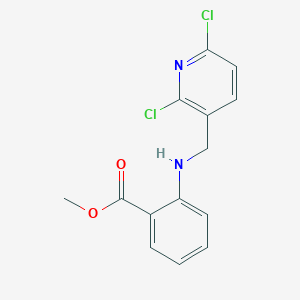
2-(1H-1,2,4-Triazol-3-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-1,2,4-Triazol-3-yl)pyrimidine: is a heterocyclic compound that features both a triazole and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,4-Triazol-3-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with 1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1H-1,2,4-Triazol-3-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or triazole rings .
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(1H-1,2,4-Triazol-3-yl)pyrimidine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for therapeutic development .
Medicine: Its ability to interact with biological targets makes it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its properties make it suitable for use in pesticides and as a component in advanced materials .
Wirkmechanismus
The mechanism of action of 2-(1H-1,2,4-Triazol-3-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of certain kinases and proteases, which are involved in various disease pathways. The binding of the compound to these targets can disrupt their normal function, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 2-(1H-1,2,4-Triazol-3-yl)pyridine
- 1,2,4-Triazole
- Pyrimidine derivatives
Comparison: 2-(1H-1,2,4-Triazol-3-yl)pyrimidine is unique due to the presence of both triazole and pyrimidine rings in its structure. This dual-ring system provides enhanced binding affinity and specificity for biological targets compared to compounds with only one of these rings. Additionally, the compound’s versatility in undergoing various chemical reactions makes it a valuable tool in synthetic chemistry .
Eigenschaften
Molekularformel |
C6H5N5 |
|---|---|
Molekulargewicht |
147.14 g/mol |
IUPAC-Name |
2-(1H-1,2,4-triazol-5-yl)pyrimidine |
InChI |
InChI=1S/C6H5N5/c1-2-7-5(8-3-1)6-9-4-10-11-6/h1-4H,(H,9,10,11) |
InChI-Schlüssel |
JYMKNRXYRVQXCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)C2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione](/img/structure/B13095498.png)



![Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate](/img/structure/B13095516.png)
![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol](/img/structure/B13095526.png)




![3-(tert-Butyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095555.png)
